Physicochemical Differentiation: Pyridin-2-yl Regioisomer Exhibits Lower Calculated Lipophilicity
The ring substitution pattern significantly impacts the calculated lipophilicity of the 1,2,5-oxadiazol-3-amine scaffold. The target 4-(pyridin-2-yl) isomer demonstrates a lower computed XLogP3 of 0.0 compared to its 4-(pyridin-3-yl) counterpart, which has an XLogP3 of 0.7 [1][2]. Although derived from the same computational method (PubChem XLogP3), this is a cross-study comparison of predicted data.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.0 |
| Comparator Or Baseline | 4-(Pyridin-3-yl)-1,2,5-oxadiazol-3-amine (CAS: 131988-01-7); XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = 0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem). |
Why This Matters
A lower LogP is suggestive of higher aqueous solubility, which can be a critical factor for in vitro assay compatibility and formulation of a building block.
- [1] PubChem. (2026). Compound Summary for CID 8027241, 4-(Pyridin-2-yl)-1,2,5-oxadiazol-3-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 1415523, 4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine. National Center for Biotechnology Information. View Source
